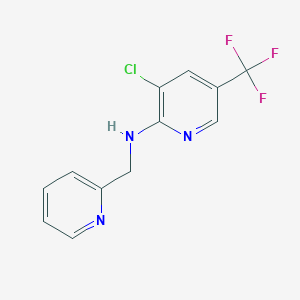

3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

CAS No.: 1042515-66-1

Cat. No.: VC2783162

Molecular Formula: C12H9ClF3N3

Molecular Weight: 287.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1042515-66-1 |

|---|---|

| Molecular Formula | C12H9ClF3N3 |

| Molecular Weight | 287.67 g/mol |

| IUPAC Name | 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C12H9ClF3N3/c13-10-5-8(12(14,15)16)6-18-11(10)19-7-9-3-1-2-4-17-9/h1-6H,7H2,(H,18,19) |

| Standard InChI Key | JIOFKKUTPMHPLE-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |

| Canonical SMILES | C1=CC=NC(=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine consists of a 3-chloro-5-(trifluoromethyl)pyridin-2-amine core with a pyridin-2-ylmethyl group attached to the amino nitrogen. The molecule features multiple nitrogen atoms that function as hydrogen bond acceptors, while the secondary amine serves as both a hydrogen bond donor and acceptor. The trifluoromethyl group enhances lipophilicity and metabolic stability, characteristics valuable in pharmaceutical compounds .

The structural components can be classified as:

-

A substituted pyridine ring bearing a chloro group at position 3 and a trifluoromethyl group at position 5

-

A secondary amine at position 2 of the first pyridine ring

-

A second pyridine ring connected via a methylene bridge to the secondary amine

Physical and Chemical Properties

Based on structural analysis and comparison with analogous compounds, the following properties can be established:

Table 1: Physicochemical Properties of 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

The presence of the trifluoromethyl group contributes significantly to the compound's lipophilicity, while the chlorine substituent provides a reactive site for potential chemical modifications through cross-coupling reactions .

Synthesis Methods

Nucleophilic Aromatic Substitution Approach

The most direct synthesis pathway would involve nucleophilic aromatic substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine with pyridin-2-ylmethylamine. This approach is analogous to methods described for similar compounds in the literature . The reaction would involve:

-

Dissolution of 2,3-dichloro-5-(trifluoromethyl)pyridine in an appropriate solvent (typically methanol or acetonitrile)

-

Addition of an activating agent (such as triethylamine)

-

Heating under reflux conditions (4-6 hours) followed by cooling

-

Filtration and purification steps to isolate the desired product

This method selectively targets the more reactive 2-position of the dichloro-substituted pyridine, leaving the 3-chloro group intact .

Secondary Amine Formation from Primary Amine

An alternative synthetic route could involve:

-

Starting with 3-Chloro-5-(trifluoromethyl)pyridin-2-amine as a precursor

-

N-alkylation with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine in the presence of a base (typically potassium carbonate or sodium hydride)

-

Reaction in a polar aprotic solvent such as DMF or acetonitrile

-

Purification through chromatography or recrystallization

This approach is comparable to the synthesis methods for structurally related compounds like 3-chloro-N-(furan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine .

Reductive Amination Route

A third potential synthesis method could involve reductive amination:

-

Reaction of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine with pyridine-2-carbaldehyde

-

Formation of an imine intermediate

-

Reduction with sodium cyanoborohydride or sodium triacetoxyborohydride

-

Isolation and purification of the final product

This approach would be particularly useful for scale-up and industrial applications due to its potential for high yields and fewer side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR spectral features for 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine would include:

-

Aromatic protons from both pyridine rings (δ 7.0-8.6 ppm)

-

A singlet for the methylene bridge (approximately δ 4.5-4.7 ppm)

-

A broad singlet for the NH proton (approximately δ 5.5-6.5 ppm)

The 19F NMR would show a characteristic singlet at approximately -60 to -65 ppm, corresponding to the trifluoromethyl group .

13C NMR would exhibit signals for:

-

Aromatic carbons from both pyridine rings (δ 110-160 ppm)

-

The carbon bearing the trifluoromethyl group (quartet due to C-F coupling)

-

The methylene carbon (approximately δ 45-50 ppm)

Mass Spectrometry

Mass spectrometric analysis would reveal:

-

Molecular ion peak at m/z 287.67 [M]+

-

Characteristic isotope pattern due to the presence of chlorine (35Cl/37Cl)

-

Fragment ions potentially including loss of pyridin-2-ylmethyl group, loss of CF3, and cleavage of the C-N bond

Chromatographic Methods

High-performance liquid chromatography (HPLC) analysis of 3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine could be performed using a reverse-phase approach similar to that described for related compounds :

Table 2: HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or equivalent C18 column |

| Mobile Phase | Acetonitrile/water with 0.1% phosphoric acid (or formic acid for MS compatibility) |

| Gradient | 30-80% acetonitrile over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV (260 nm) or MS detection |

| Temperature | 25°C |

| Sample Preparation | Dissolution in acetonitrile or methanol |

This method would be suitable for both analytical characterization and quality control assessments of the synthesized compound .

Enzyme Inhibition

The presence of the trifluoromethyl group enhances membrane permeability and metabolic stability, while the dual pyridine rings could enable interactions with enzyme binding pockets. Related compounds containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl scaffold have demonstrated inhibitory activity against bacterial phosphopantetheinyl transferase .

Antimicrobial Properties

Compounds featuring the 3-chloro-5-(trifluoromethyl)pyridine core, particularly when incorporated into heterocyclic systems, have shown antimicrobial activity against bacteria including methicillin-resistant Staphylococcus aureus . The pyridin-2-ylmethyl substituent could potentially enhance these properties by increasing interactions with bacterial targets.

Agricultural Applications

Structurally related compounds are utilized as intermediates in the synthesis of fluopyram and other agrochemicals . The compound's potential fungicidal activity would be valuable for crop protection applications.

Chemical Reactivity and Modifications

Nucleophilic Substitution at the 3-Position

The chlorine atom at position 3 of the pyridine ring represents a reactive site for nucleophilic aromatic substitution reactions. This reactivity could be exploited to create libraries of derivatives with modified properties:

-

Replacement with nitrogen nucleophiles (amines, azides)

-

Substitution with oxygen nucleophiles (alkoxides, phenoxides)

-

Replacement with sulfur nucleophiles (thiols, thiolates)

-

Palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, or Sonogashira)

Modifications of the Pyridin-2-ylmethyl Group

The pyridin-2-ylmethyl moiety offers additional opportunities for structural modification:

-

Functionalization of the pyridine ring through direct C-H activation

-

Introduction of substituents at various positions of the pyridine ring

-

Modification of the methylene bridge (oxidation, alkylation)

-

Replacement with alternative heterocyclic systems

These modifications could be employed to optimize physical properties, biological activity, or synthetic utility.

Applications in Medicinal Chemistry

Drug-Like Properties

3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine possesses several features favorable for drug development:

Table 4: Assessment of Drug-Like Properties

| Property | Value/Assessment | Significance in Drug Design |

|---|---|---|

| Molecular Weight | 287.67 g/mol | Below 500 g/mol (Lipinski's Rule) |

| LogP (estimated) | 2.5-3.0 | Appropriate lipophilicity for membrane permeation |

| H-bond Acceptors | 3 (N atoms) | Within Lipinski's limit (<10) |

| H-bond Donors | 1 (NH) | Within Lipinski's limit (<5) |

| Rotatable Bonds | 2 | Low molecular flexibility, potentially favorable entropy profile |

| Aromatic Rings | 2 | Suitable for π-π interactions with protein targets |

These properties suggest good potential for oral bioavailability, making the compound an interesting scaffold for medicinal chemistry exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume